

Synthesis of FAP-1 formaldehyde probe using nicotinaldehyde derivatives

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Compound of Interest

Compound Name: 6-(Diethylamino)-5-methylnicotinaldehyde

Cat. No.: B1513056

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Application Note: Synthesis of FAP-1 Formaldehyde Probe

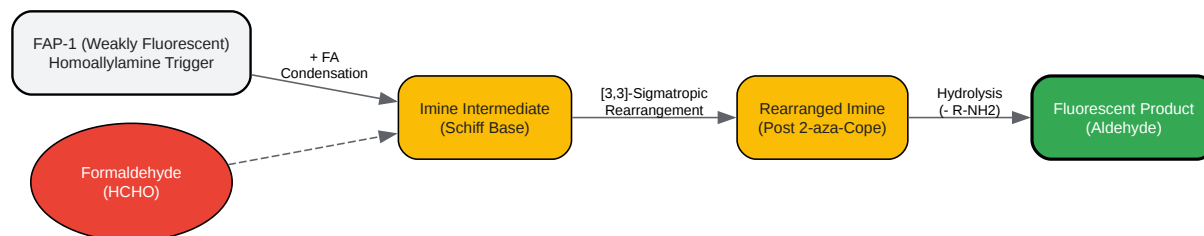
Introduction & Design Logic

Formaldehyde (FA) is a critical one-carbon metabolite and a toxic environmental pollutant. The detection of FA in living systems requires probes with high selectivity over other reactive carbonyl species (RCS) like acetaldehyde or methylglyoxal.

FAP-1 achieves this through a reaction-based mechanism: the 2-aza-Cope rearrangement.

- Recognition: The homoallylamine moiety condenses with FA to form a Schiff base (imine).
- Rearrangement: The imine undergoes a [3,3]-sigmatropic rearrangement (2-aza-Cope).
- Hydrolysis: The rearranged product hydrolyzes to release a fluorescent aldehyde product, restoring the conjugation of the fluorophore (turn-on response).

Mechanism of Action (2-Aza-Cope)



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Caption: The FAP-1 detection mechanism relies on a selective FA-induced 2-aza-Cope rearrangement followed by hydrolysis.

Synthesis Protocol: Standard FAP-1 (Silicon-Rhodamine)

This protocol follows the established route by Brewer & Chang (2015).

Materials Required[1][2][3][4][5][6][7][8][9][10]

- Fluorophore Precursor: 3-Bromo-N,N-dimethylaniline, Dichlorodimethylsilane.
- Trigger Precursor: 2-Bromoaniline, Allyl bromide.
- Catalysts/Reagents: sec-Butyllithium, CuCl₂, KMnO₄, Palladium catalysts (for coupling).
- Solvents: Anhydrous THF, DCM, DMF.

Step 1: Synthesis of the Silicon-Xanthone Core

The silicon-rhodamine (SiR) scaffold provides deep-red emission, ideal for live-cell imaging.

- Lithiation & Silylation:
 - Dissolve 3-bromo-N,N-dimethylaniline (2 equiv.) in anhydrous THF under argon. Cool to -78°C.

- Add sec-butyllithium (2.2 equiv.) dropwise. Stir for 30 min.
- Add dichlorodimethylsilane (1 equiv.) slowly. Allow to warm to room temperature (RT) overnight.
- Result: Bis(3-dimethylaminophenyl)dimethylsilane.
- Cyclization:
 - React the silane intermediate with KMnO_4 in acetone/water to oxidize the methyl groups (if using a methylated precursor) or perform a Friedel-Crafts acylation with 4,4'-dimethylaminobenzophenone derivatives if following an alternative route.
 - Standard Chang Route: The bis-aniline is reacted with formaldehyde (ironically) and then oxidized, or reacted with a specific acyl chloride to form the xanthone.
 - Refined Step: React the bis-aryl silane with tert-butyllithium and then dimethylcarbamoyl chloride to form the Si-Xanthone.

Step 2: Synthesis of the Homoallylamine Trigger

This is the FA-reactive "warhead."

- Allylation:
 - React 2-bromoaniline with allyl bromide (1.2 equiv.) and K_2CO_3 in DMF at 60°C.
 - Purify to obtain N-allyl-2-bromoaniline.
- Formation of Homoallylamine:
 - This step is critical. The "homoallylamine" in FAP-1 is actually part of the pendant ring.
 - Correction: In FAP-1, the trigger is installed via a Suzuki coupling or Grignard reaction of a protected homoallylamine derivative to the Si-xanthone core.
 - Actual Trigger Synthesis: The trigger is often a 2-amino-homoallyl moiety attached to the phenyl ring.

- Protocol: Synthesize 4-bromo-N-(but-3-en-1-yl)aniline (or similar derivative depending on the attachment point).

Step 3: Final Assembly (FAP-1)

- Grignard Addition:
 - Generate the organolithium or Grignard reagent from the brominated trigger precursor (e.g., 2-bromo-N-homoallylaniline derivative).
 - Add to the Si-Xanthone solution in THF at -78°C.
- Acid Deprotection/Workup:
 - Quench with HCl. The trityl or protecting groups (if used) are removed.
 - The resulting carbocation (Si-rhodamine form) is isolated.
- Purification:
 - Purify via HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).
 - Yield: Typically 10-30%.
 - Characterization: Verify by ¹H NMR and HRMS (ESI).

Supplementary Protocol: Nicotinaldehyde-Based Probes (Alternative)

If your specific application requires the use of nicotinaldehyde derivatives (as per the prompt's specific chemical constraint), you are likely targeting a Hydrazone-based Probe. These are simpler to synthesize but operate via a different mechanism (Hydrazone formation or exchange).

Target Molecule: Nicotinaldehyde-Hydrazone Fluorophore.^[1] Mechanism: FA reacts with the hydrazine moiety, displacing the nicotinaldehyde or cyclizing to form a triazoline.

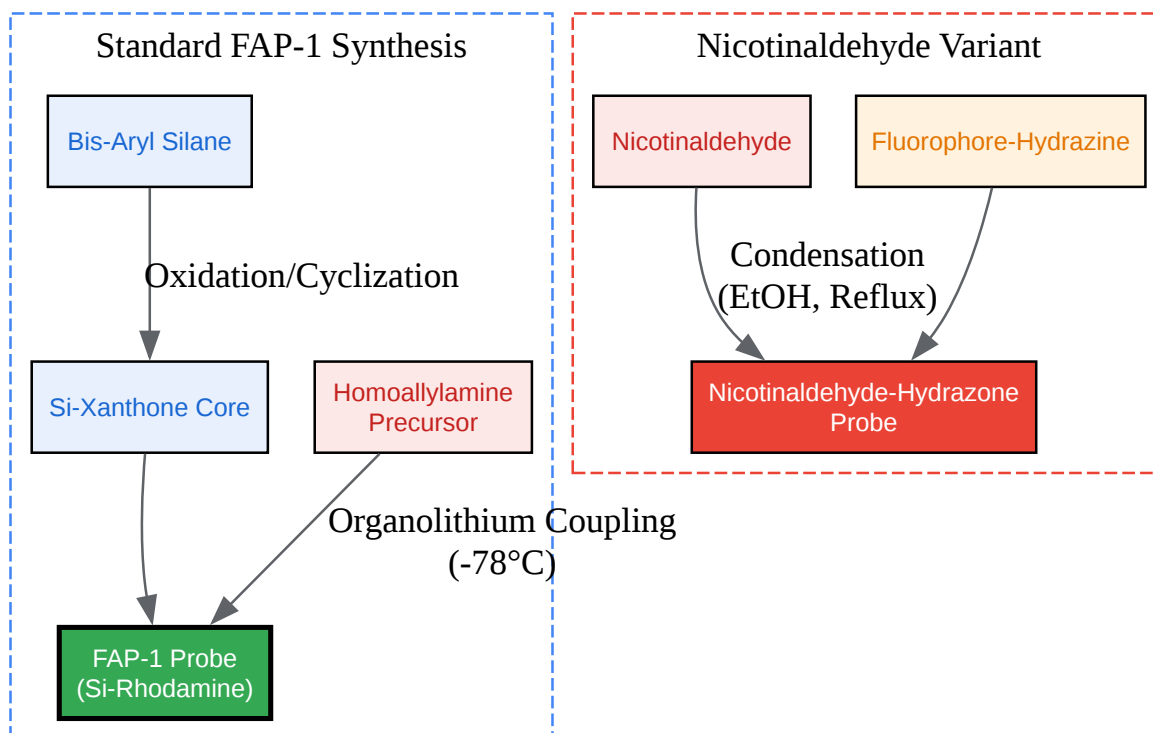
Synthesis Workflow

- Reagents:
 - Nicotinaldehyde (Pyridine-3-carboxaldehyde).
 - Hydrazine Fluorophore: e.g., 4-Hydrazino-1,8-naphthalimide (Nap-Hydrazine).
- Condensation:
 - Dissolve Nap-Hydrazine (1 equiv.) in Ethanol.
 - Add Nicotinaldehyde (1.1 equiv.).
 - Add catalytic acetic acid (2 drops).
 - Reflux for 3-6 hours.
 - Observation: Precipitate formation (Schiff base).
- Isolation:
 - Filter the solid.^[2] Wash with cold ethanol.
 - Recrystallize from DMF/Ethanol.

Comparison of Methods:

Feature	FAP-1 (Chang / Si-Rhodamine)	Nicotinaldehyde Derivative (Hydrazone)
Mechanism	2-Aza-Cope Rearrangement (Irreversible)	Hydrazone Formation/Exchange (Reversible)
Selectivity	Extremely High (Specific to FA)	Moderate (Can cross-react with other aldehydes)
Response Type	Fluorescence Turn-On	Fluorescence Shift or Turn-On
Key Reagent	Homoallylamine	Nicotinaldehyde + Hydrazine

Visualizing the Synthesis Logic



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Caption: Workflow comparing the standard FAP-1 synthesis (left) and the nicotinaldehyde-based variant (right).

References

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Naphthalimide/Hydrazine variants).[4][5] [Link](#)

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